2-Fluoro-3-iodopyrazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated pyridines has been extensively studied . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

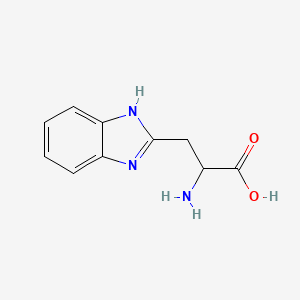

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-iodopyrazine” consists of a pyrazine ring with a fluoro substituent at position 2 and an iodine substituent at position 3.

Aplicaciones Científicas De Investigación

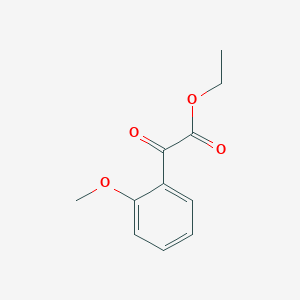

Synthesis of N-Substituted Compounds

2-Fluoro-3-iodopyrazine is utilized in the synthesis of N-substituted compounds. Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of iodopyrazine, including 2-fluoro-3-iodopyrazine, to produce N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Metallation and Cross-Coupling Reactions

2-Fluoro-3-iodopyrazine is involved in metallation and cross-coupling reactions. Toudic et al. (2002) demonstrated the regioselective metallation of 2-fluoropyrazine, allowing the synthesis of various iodofluoropyrazines, which were then used to produce aryl and alkylfluoropyrazines through Suzuki or Negishi conditions (Toudic, Plé, Turck, & Quéguiner, 2002).

Coordination Polymers

2-Fluoro-3-iodopyrazine plays a role in the formation of coordination polymers. Näther et al. (2003) reported on copper(I) iodide coordination polymers formed with 2-iodopyrazine, which included a discussion on the thermal behavior and structural stability of these polymers (Näther, Wriedt, & Jess, 2003).

Fluorination and Aryl Migration

In the field of organic synthesis, 2-Fluoro-3-iodopyrazine is a key compound for fluorination and aryl migration processes. Ulmer et al. (2016) developed a metal-free method for the preparation of 4-fluoro-1,3-benzoxazepines starting from styrenes, using a cyclic hypervalent iodine(III) fluoro reagent, showcasing the versatility of fluoroiodopyrazines in complex organic synthesis (Ulmer, Brunner, Arnold, Pöthig, & Gulder, 2016).

Mesomorphic Properties

2-Fluoro-3-iodopyrazine derivatives are also significant in the study of mesomorphic properties. Bruce and Hudson (1994) explored the reaction of 2-Fluoro- and 3-fluoro-4-alkoxystilbazoles with silver compounds, generating mesomorphic complexes that exhibit various phase behaviors, indicative of the potential applications of fluoroiodopyrazines in materials science (Bruce & Hudson, 1994).

Con

formational Analysis in Organic Chemistry2-Fluoro-3-iodopyrazine is utilized in conformational analysis studies in organic chemistry. Yoshinaga et al. (2002) conducted a study on the conformational equilibria of 2-halocyclohexanones, including 2-fluoro compounds, using theoretical and solvation calculations. This research contributes to a deeper understanding of the conformer energies and properties of fluorinated organic molecules (Yoshinaga, Tormena, Freitas, Rittner, & Abraham, 2002).

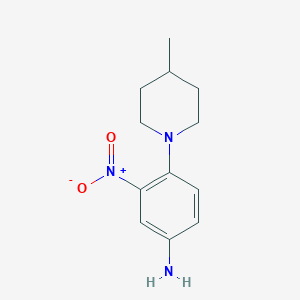

Synthesis of Structurally Diverse Compounds

The reactivity of 2-Fluoro-3-iodopyrazine makes it an important compound for synthesizing diverse chemical structures. Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine, which was then used to synthesize the cognition enhancer drug candidate DMP 543. This process highlights the significance of fluoroiodopyrazines in the development of novel pharmaceuticals (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-3-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDOFCZYQIJHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572070 | |

| Record name | 2-Fluoro-3-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-iodopyrazine | |

CAS RN |

206278-26-4 | |

| Record name | 2-Fluoro-3-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)